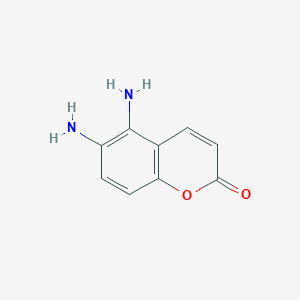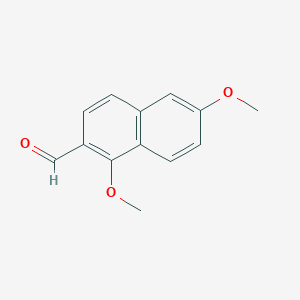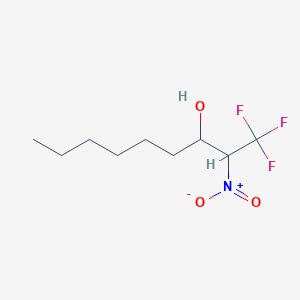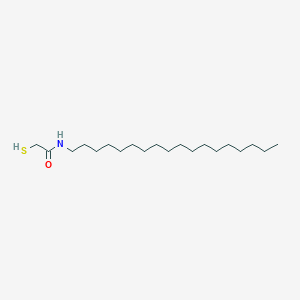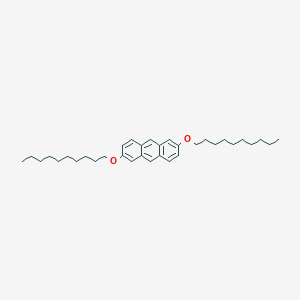
Anthracene, 2,6-bis(decyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene, 2,6-bis(decyloxy)- is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two decyloxy groups attached to the 2 and 6 positions of the anthracene ring. The addition of these alkoxy groups significantly alters the physical and chemical properties of the parent anthracene molecule, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 2,6-bis(decyloxy)- typically involves the alkylation of anthracene with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve anthracene in DMF.
- Add potassium carbonate to the solution.
- Introduce decyl bromide dropwise while maintaining the reaction mixture under reflux.
- Continue refluxing for several hours until the reaction is complete.
- Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Anthracene, 2,6-bis(decyloxy)- may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity compounds.
化学反应分析
Types of Reactions
Anthracene, 2,6-bis(decyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene or tetrahydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学研究应用
Anthracene, 2,6-bis(decyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studies of photophysical properties due to its fluorescence characteristics.
Biology: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Applied in the manufacture of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of Anthracene, 2,6-bis(decyloxy)- involves its interaction with molecular targets through its aromatic ring system and alkoxy substituents. The compound can participate in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions influence its binding affinity and specificity towards various molecular targets, including proteins and nucleic acids. The pathways involved in its mechanism of action are often related to its photophysical properties, making it useful in applications requiring fluorescence or phosphorescence.
相似化合物的比较
Similar Compounds
- Anthracene, 9,10-dimethylanthracene
- Anthracene, 9,10-dibromoanthracene
- Anthracene, 2,6-dimethoxyanthracene
Uniqueness
Anthracene, 2,6-bis(decyloxy)- is unique due to the presence of long alkoxy chains, which enhance its solubility in organic solvents and improve its processability in industrial applications. The decyloxy groups also influence the compound’s photophysical properties, making it suitable for use in optoelectronic devices.
属性
CAS 编号 |
105247-23-2 |
|---|---|
分子式 |
C34H50O2 |
分子量 |
490.8 g/mol |
IUPAC 名称 |
2,6-didecoxyanthracene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-23-35-33-21-19-29-26-32-28-34(22-20-30(32)25-31(29)27-33)36-24-18-16-14-12-10-8-6-4-2/h19-22,25-28H,3-18,23-24H2,1-2H3 |
InChI 键 |
YFTLUFCOPKWXDN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
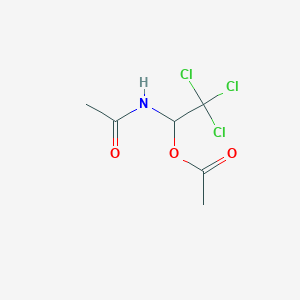

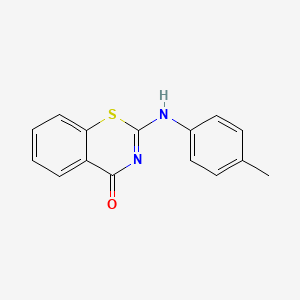
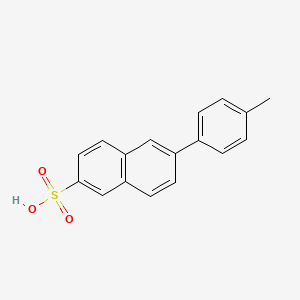
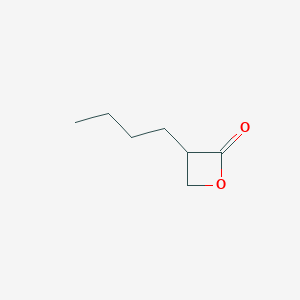

![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
